2-Ethyl-5-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
2-ethyl-5-[(4-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-7-9-16(24)10-8-15)29-13-11-28(12-14-29)18-6-4-3-5-17(18)25/h3-10,20,31H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVHXQVUHHMSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Where , , , , , and correspond to the number of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms in the compound. The specific chemical structure contributes to its unique biological properties.
Research indicates that compounds containing a thiazolo[3,2-b][1,2,4]triazole core display a range of biological activities due to their ability to interact with various biological targets. The triazole ring is known for its role in antifungal activity by inhibiting cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi . This inhibition disrupts cell membrane integrity and leads to cell death.
Antifungal Activity
The compound's structural components suggest potential antifungal properties. Triazole derivatives are widely recognized for their effectiveness against fungal infections. Studies have shown that modifications in the triazole structure can enhance antifungal potency . For instance, compounds with a similar thiazole-triazole framework have demonstrated significant activity against various fungal pathogens.
Antineoplastic Activity
The presence of a piperazine moiety is often associated with anticancer activity. Piperazine derivatives have been studied extensively for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer cell lines remain to be fully elucidated but warrant further investigation.
Neuropharmacological Effects
The piperazine ring also suggests potential neuropharmacological effects. Compounds with similar structures have been explored for their anxiolytic and antidepressant properties due to their ability to modulate neurotransmitter systems . The specific effects of this compound on neurotransmitter receptors are an area for future research.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent groups : Variations in fluorine substitution can significantly affect binding affinity and selectivity towards biological targets.
- Ring structure : The thiazole and triazole rings contribute to the overall stability and reactivity of the compound.
Research indicates that small modifications can lead to substantial changes in efficacy and selectivity for specific targets .
Case Studies
Several studies have explored related compounds with similar structural features:
- FPMINT Analogues : A study on 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine demonstrated selective inhibition of equilibrative nucleoside transporters (ENTs), highlighting the importance of piperazine derivatives in targeting nucleoside transport mechanisms .
- Antifungal Efficacy : Research on 1,2,4-triazole derivatives indicated broad-spectrum antifungal activity against resistant strains, supporting the hypothesis that modifications in the triazole structure can enhance therapeutic efficacy .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. In vitro studies have shown that derivatives of triazole-thiazole structures can induce cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-Ethyl-5-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | HCT-116 | 6.2 |
| Other Derivative | T47D | 43.4 |
The mechanism of action may involve interaction with nucleoside transporters such as ENT2, disrupting nucleotide metabolism and inhibiting cancer cell proliferation.
Antimicrobial Activity
The compound has shown promise in antimicrobial applications as well. Preliminary studies suggest that it exhibits antibacterial and antifungal properties:
| Activity Type | Target Organism | MIC Values |
|---|---|---|
| Antibacterial | Various Gram-positive and Gram-negative bacteria | TBD |
| Antifungal | Candida albicans | 3.125 - 100 mg/mL |
These findings indicate the potential for developing new antimicrobial agents based on this compound's structure.
Neuropharmacological Applications
Given its piperazine moiety, the compound may interact with neurotransmitter systems, potentially influencing mood disorders or neurodegenerative conditions. Research into similar piperazine derivatives has indicated their utility in modulating serotonin and dopamine receptors, suggesting a pathway for exploring this compound in neuropharmacology.
Study 1: Cytotoxicity Evaluation
In a study examining the cytotoxic effects of various triazole-thiazole derivatives on cancer cell lines, it was found that structural modifications significantly influenced their efficacy. The study highlighted the importance of functional group positioning in enhancing biological activity.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds, demonstrating effectiveness against both bacterial and fungal strains. The results indicated that compounds with thiazole and triazole rings exhibit enhanced antimicrobial activity due to their ability to disrupt cellular membranes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the thiazolo[3,2-b][1,2,4]triazole core in this compound?
- Methodological Answer : The thiazolo-triazole scaffold can be synthesized via heterocyclic condensation reactions. For example, PEG-400 medium with Bleaching Earth Clay (pH 12.5) as a catalyst under reflux (70–80°C) enables efficient coupling of intermediates . Ethanol reflux (12–24 hours) is also commonly used for cyclization steps, followed by purification via recrystallization (e.g., hot acetic acid) or TLC monitoring .
Q. How is structural characterization performed to confirm the integrity of the synthesized compound?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=S stretching at ~1200 cm⁻¹, C-F bonds at ~1100 cm⁻¹) .
- ¹H/¹³C NMR : Assigns chemical shifts for fluorophenyl (δ 7.2–7.8 ppm), piperazine (δ 2.5–3.5 ppm), and thiazole protons (δ 6.5–7.0 ppm) .
- HPLC : Determines purity (>95% typically required for pharmacological studies) .
Q. What purification strategies are recommended post-synthesis?
- Methodological Answer :
- Recrystallization : Use solvent mixtures like ethanol/dioxane or DMF/EtOH (1:1) to isolate pure crystals .
- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients for polar intermediates .
- TLC : Monitor reaction progress using silica plates and UV visualization .
Advanced Research Questions
Q. How can molecular docking predict the biological targets of this compound?
- Methodological Answer :
- Target selection : Prioritize enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal activity .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Optimize binding poses by analyzing hydrogen bonds (e.g., between fluorophenyl groups and active-site residues) .
- Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with known inhibitors .
Q. What strategies enhance bioactivity via fluorophenyl and piperazine modifications?
- Methodological Answer :
- Fluorophenyl tweaks : Introduce electron-withdrawing groups (e.g., -NO₂) via nucleophilic aromatic substitution to improve target affinity .
- Piperazine optimization : Replace 2-fluorophenyl with bulkier substituents (e.g., 4-trifluoromethyl) to modulate lipophilicity (logP 2–4) and blood-brain barrier penetration .
- Bioisosteric replacement : Substitute thiazole with thiadiazole to enhance metabolic stability .
Q. How can reaction conditions be optimized for introducing the piperazine moiety?
- Methodological Answer :
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) in dichloromethane/water biphasic systems to accelerate SN2 reactions .
- Temperature control : Maintain 0–5°C during piperazine coupling to minimize side reactions .
- Stoichiometry : Employ a 1.2:1 molar ratio of piperazine derivative to thiazolo-triazole intermediate for complete conversion .
Q. What in vitro assays are suitable for evaluating this compound’s pharmacological potential?
- Methodological Answer :
- Antifungal activity : Conduct microdilution assays (CLSI M38-A2 guidelines) against Candida albicans (MIC ≤ 2 µg/mL indicates potency) .
- Cytotoxicity : Use MTT assays on HEK-293 cells (IC₅₀ > 50 µM suggests selectivity) .
- Enzyme inhibition : Measure IC₅₀ for acetylcholinesterase or PDE4B using fluorometric kits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
